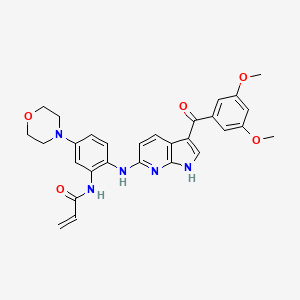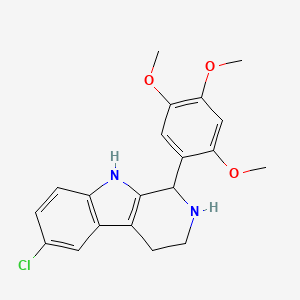
Mono(2-hydroxyisobutyl)phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(2-hydroxyisobutyl)phthalate-d4 is a deuterium-labeled compound, specifically the deuterium-labeled version of Mono(2-hydroxyisobutyl)phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Analyse Des Réactions Chimiques
Mono(2-hydroxyisobutyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mono(2-hydroxyisobutyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Mono(2-hydroxyisobutyl)phthalate-d4 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparaison Avec Des Composés Similaires
- Mono(2-hydroxyisobutyl)phthalate
- Deuterium-labeled phthalates
- Other isotopically labeled compounds
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
Clé InChI |
LTLINVWNJJAVGH-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)(C)O)[2H])[2H] |
SMILES canonique |
CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


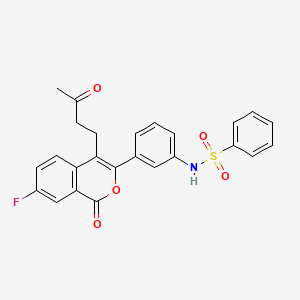
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
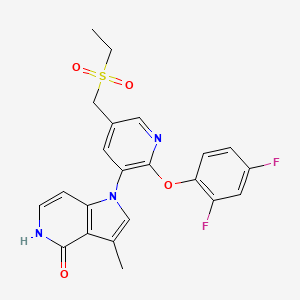
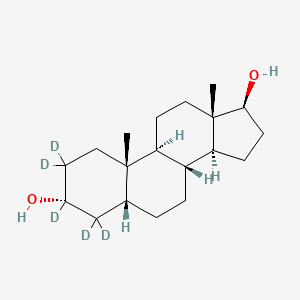
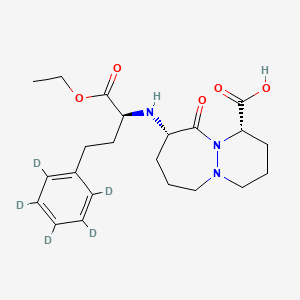
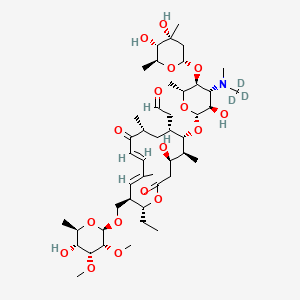
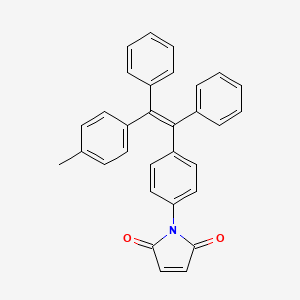
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
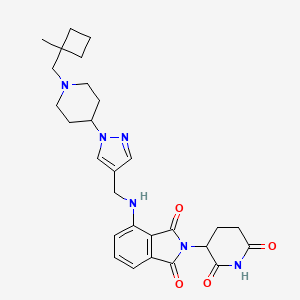
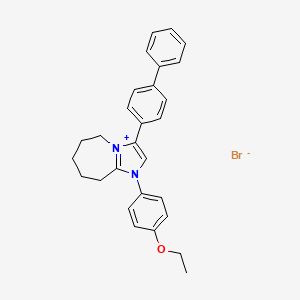
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
